1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea
Description
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methylurea is a urea derivative featuring a 2-chloro-1,3-thiazole moiety linked via a methylene group to a 3-methylurea substituent. The compound’s molecular formula is C₆H₉ClN₄OS, with a molecular weight of 220.7 g/mol (calculated). The thiazole ring contributes to its heterocyclic aromaticity, while the chloro and methyl groups influence its electronic and steric properties.
Properties
IUPAC Name |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3OS/c1-8-6(11)10-3-4-2-9-5(7)12-4/h2H,3H2,1H3,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFSUYNSKZUJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CN=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10795576 | |
| Record name | N-[(2-Chloro-5-thiazolyl)methyl]-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10795576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634192-72-6 | |
| Record name | N-[(2-Chloro-5-thiazolyl)methyl]-N'-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10795576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea typically involves the reaction of 2-chloro-1,3-thiazole with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as acetonitrile or dimethylformamide (DMF) and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of thiazolidines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Scientific Research Applications
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit microbial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
1-(3-Methoxy-1,2-benzothiazol-5-yl)-3-methylurea
- Molecular Formula : C₁₀H₁₁N₃O₂S
- Molecular Weight : 237.28 g/mol
- Key Features : Benzothiazole core (fused benzene-thiazole ring) with a methoxy group at position 3 and a 3-methylurea at position 5.
- LogP : 2.33 (moderate lipophilicity) .
- Comparison: The benzothiazole ring increases aromaticity and molecular weight compared to the simpler thiazole in the target compound.
3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-nitroguanidine (Clothianidin)
- Molecular Formula : C₆H₈ClN₅O₂S
- Molecular Weight : 249.7 g/mol (calculated).
- Key Features : Shares the 2-chloro-thiazolylmethyl group but replaces urea with a nitroguanidine moiety.
- Application: Widely used as a neonicotinoid insecticide.
- Toxicity : LD₅₀ (rat, oral) >5,000 mg/kg; LC₅₀ (inhalation) >2.6 mg/L .
- Comparison: The nitroguanidine group enhances insecticidal activity by targeting nicotinic acetylcholine receptors. Lower acute toxicity compared to traditional organophosphates, aligning with modern agrochemical safety trends.
Heterocyclic Compounds with Chloro-Thiazole/Isothiazole Moieties
5-Chloro-2-methyl-2H-isothiazol-3-one
- CAS No.: 26172-55-4
- Molecular Formula: C₄H₄ClNOS
- Key Features : Isothiazolone ring with chloro and methyl substituents.
- Application : Biocide in industrial preservatives.
- Toxicity : Classified as hazardous upon prolonged exposure but shows low acute toxicity (similar to clothianidin) .
- Comparison :
- The isothiazolone ring differs in sulfur and nitrogen positioning, altering reactivity.
- Higher electrophilicity likely contributes to biocidal efficacy compared to urea derivatives.
Pyrazole-Containing Ureas
- Example : 1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas
- Key Features : Pyrazole ring replaces thiazole, with hydroxymethyl and urea substituents.
- Synthesis: Prepared via reactions involving azides or pyrazolooxazinones .
- Comparison: Pyrazole’s hydrogen-bonding capability may enhance solubility compared to thiazole-based compounds.
Data Table: Key Properties of Comparable Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Applications | Toxicity (LD₅₀, Oral Rat) |
|---|---|---|---|---|---|
| 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methylurea | C₆H₉ClN₄OS | 220.7 | ~1.5* | Research compound | Not reported |
| 1-(3-Methoxy-1,2-benzothiazol-5-yl)-3-methylurea | C₁₀H₁₁N₃O₂S | 237.28 | 2.33 | Pharmaceutical studies | Not reported |
| Clothianidin | C₆H₈ClN₅O₂S | 249.7 | ~0.8 | Insecticide | >5,000 mg/kg |
| 5-Chloro-2-methyl-2H-isothiazol-3-one | C₄H₄ClNOS | 149.6 | ~1.2 | Biocide | Low acute toxicity |
*Estimated based on structural analogs.
Biological Activity
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea is a thiazole derivative with notable biological activities. It is primarily recognized for its potential applications in agriculture and medicine, particularly as an antimicrobial and antifungal agent. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological properties.
- IUPAC Name : 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea
- Molecular Formula : C₆H₈ClN₃OS
- Molecular Weight : 205.67 g/mol
- CAS Number : 634192-72-6
Structural Information
The molecular structure features a thiazole ring substituted with a chlorine atom and a methylurea group. This configuration is crucial for its biological activity, particularly in enzyme interactions.
Antimicrobial Properties
Research indicates that 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi.
Case Study: Antifungal Activity
A study conducted on the antifungal activity of this compound demonstrated its effectiveness against several fungal pathogens. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating the concentration required to inhibit fungal growth.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Aspergillus niger | 64 |
| Penicillium chrysogenum | 16 |
These results suggest that the compound could be developed into a therapeutic agent for treating fungal infections.
The mechanism by which 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea exerts its biological effects involves interaction with specific enzymes or receptors. The presence of the chloro group enhances its binding affinity to target sites, leading to inhibition of enzyme activity.
Enzyme Inhibition
The compound has been shown to inhibit enzymes involved in key metabolic pathways in pathogens, thereby disrupting their growth and replication processes.
Anti-inflammatory and Anticancer Potential
In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory and anticancer activities. Preliminary studies indicate that it can modulate signaling pathways associated with inflammation and cancer cell proliferation.
Research Findings
A recent study highlighted its potential as an anti-inflammatory agent by demonstrating a reduction in pro-inflammatory cytokines in vitro:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| IL-6 | 200 | 50 |
| TNF-alpha | 150 | 30 |
These findings warrant further investigation into its potential therapeutic applications in inflammatory diseases and cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
